5-(4-Methoxycarbonylphenyl)-picolinic acid

説明

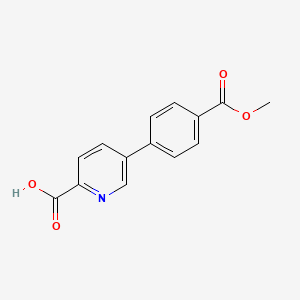

5-(4-Methoxycarbonylphenyl)-picolinic acid is an organic compound that features a picolinic acid moiety substituted with a 4-methoxycarbonylphenyl group

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxycarbonylphenyl)-picolinic acid typically involves the reaction of picolinic acid with 4-methoxycarbonylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

化学反応の分析

Types of Reactions

5-(4-Methoxycarbonylphenyl)-picolinic acid can undergo various chemical reactions, including:

Oxidation: The methoxycarbonyl group can be oxidized to a carboxylic acid under strong oxidative conditions.

Reduction: The methoxycarbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration with nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: 5-(4-Carboxyphenyl)-picolinic acid.

Reduction: 5-(4-Hydroxymethylphenyl)-picolinic acid.

Substitution: 5-(4-Nitrophenyl)-picolinic acid or 5-(4-Halophenyl)-picolinic acid.

科学的研究の応用

5-(4-Methoxycarbonylphenyl)-picolinic acid has several applications in scientific research:

Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.

作用機序

The mechanism of action of 5-(4-Methoxycarbonylphenyl)-picolinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. Additionally, the methoxycarbonylphenyl group can participate in hydrophobic interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity .

類似化合物との比較

Similar Compounds

- 4-Methoxycarbonylphenylboronic acid

- 4-Formylphenylboronic acid

- 4-Methoxycarbonylphenylboronic acid pinacol ester

- 4-Cyanophenylboronic acid

- 4-Formylphenylboronic acid

Uniqueness

5-(4-Methoxycarbonylphenyl)-picolinic acid is unique due to the combination of the picolinic acid moiety and the 4-methoxycarbonylphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

生物活性

5-(4-Methoxycarbonylphenyl)-picolinic acid, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its picolinic acid backbone substituted with a 4-methoxycarbonylphenyl group. Its molecular formula is , and it has a molecular weight of approximately 219.22 g/mol. The compound's structure allows it to interact with various biological targets, influencing multiple pathways.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. These interactions can lead to various pharmacological effects, including:

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, potentially modulating biochemical processes.

- Receptor Binding : It can bind to specific receptors, influencing cellular signaling pathways that affect cell proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.

| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 18 | 16 |

| Pseudomonas aeruginosa | 12 | 64 |

The minimum inhibitory concentration (MIC) values indicate its effectiveness against these pathogens, suggesting potential applications in treating bacterial infections.

Anti-inflammatory Effects

In vitro studies have shown that the compound possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This effect is crucial in conditions such as arthritis and other inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS radical scavenging tests. Results indicate that the compound effectively scavenges free radicals, thereby protecting cells from oxidative stress.

Case Studies and Research Findings

Several research studies have focused on the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A systematic investigation evaluated the compound's antimicrobial properties against clinical isolates of bacteria. The study concluded that it could serve as a lead compound for developing new antibacterial agents .

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in reduced swelling and pain, highlighting its potential for managing inflammatory disorders .

- Oxidative Stress Study : Research demonstrated that administration of this compound significantly lowered markers of oxidative stress in diabetic rats, suggesting beneficial effects in metabolic disorders .

特性

IUPAC Name |

5-(4-methoxycarbonylphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO4/c1-19-14(18)10-4-2-9(3-5-10)11-6-7-12(13(16)17)15-8-11/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXVGHWUHLTEIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CN=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679307 | |

| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242339-86-1 | |

| Record name | 5-[4-(Methoxycarbonyl)phenyl]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。